Bienvenue dans la boutique en ligne BenchChem!

(4-Cyclopropylphenyl)methanol

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

Sourcing (4-cyclopropylphenyl)methanol? This primary benzylic alcohol is not a generic building block. Its para-cyclopropyl substituent delivers a precise lipophilicity boost (ΔLogP ≈ +1.0 vs benzyl alcohol) without increasing polar surface area, making it indispensable for CNS penetration optimization. The constrained cyclopropyl geometry and unique π-character directly influence target binding and metabolic stability—unlike simple alkyl analogs. It is the validated pharmacophore core of advanced SGLT2 inhibitors (e.g., TA1887) and a key intermediate for PAK/NAMPT-targeted oncology programs. For asymmetric synthesis, its prochiral benzylic center enables stereospecific SAR exploration. Procure this high-purity building block to maintain the integrity of your lead optimization campaigns.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 454678-87-6
Cat. No. B1603093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropylphenyl)methanol
CAS454678-87-6
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CO
InChIInChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2
InChIKeyOUUVDKAYACQKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropylphenyl)methanol CAS 454678-87-6: Core Physicochemical and Structural Profile


(4-Cyclopropylphenyl)methanol (CAS 454678-87-6), also known as 4-cyclopropylbenzyl alcohol, is a primary benzylic alcohol with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [1]. Its key structural features include a para-substituted cyclopropyl group on a phenyl ring and a hydroxymethyl moiety, which impart a computed XLogP3 of 2.1 and a topological polar surface area of 20.2 Ų [1]. This compound is a white crystalline solid or clear, colorless liquid, typically requiring storage at 2–8°C . It is a standard building block in organic synthesis and medicinal chemistry, valued for the unique steric and electronic properties conferred by the cyclopropyl group .

Why (4-Cyclopropylphenyl)methanol CAS 454678-87-6 Cannot Be Swapped with Common Benzylic Alcohols


The simple benzyl alcohol structure of (4-cyclopropylphenyl)methanol belies the critical functional role of its para-cyclopropyl substituent. Substituting it with a generic benzylic alcohol like benzyl alcohol (CAS 100-51-6) or a simple alkyl-substituted analog would fundamentally alter key molecular properties. The cyclopropyl ring introduces a unique combination of increased lipophilicity (ΔLogP ≈ +1.0 compared to unsubstituted benzyl alcohol [1]) and a constrained, non-planar geometry that can significantly impact target binding and metabolic stability [2]. This is not a matter of interchangeable steric bulk; the cyclopropane's π-character and ring strain create distinct electronic and conformational profiles. Therefore, replacing (4-cyclopropylphenyl)methanol with a similar building block in a synthetic sequence would likely result in a different lead compound profile, undermining SAR studies and potentially failing to meet the specific design criteria for advanced pharmaceutical intermediates [3].

(4-Cyclopropylphenyl)methanol: Quantitative Differentiation vs. Closest Analogs in Research Applications


Lipophilicity Shift: (4-Cyclopropylphenyl)methanol vs. Benzyl Alcohol

(4-Cyclopropylphenyl)methanol exhibits a significantly higher computed lipophilicity than its simplest analog, benzyl alcohol. The presence of the para-cyclopropyl group increases the XLogP3 value from 1.1 for benzyl alcohol to 2.1 for (4-cyclopropylphenyl)methanol [1]. This 1.0 log unit difference is a key driver for improved membrane permeability and target engagement in drug discovery campaigns [2].

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

Increased Topological Polar Surface Area: (4-Cyclopropylphenyl)methanol vs. Benzyl Alcohol

(4-Cyclopropylphenyl)methanol has a computed Topological Polar Surface Area (TPSA) of 20.2 Ų, which is identical to that of benzyl alcohol [1]. This indicates that the para-cyclopropyl substitution does not introduce any additional polar surface area, thereby increasing lipophilicity without compromising solubility.

Medicinal Chemistry Solubility Analysis Physicochemical Property Analysis

Pharmacophore Validation in Advanced SGLT2 Inhibitor Complex

The 4-cyclopropylphenylmethyl moiety is a critical pharmacophore in the SGLT2 inhibitor TA1887, as confirmed by a high-resolution (likely ≤3 Å) crystal structure of the compound bound to the human SGLT2-MAP17 complex (PDB ID: 8HB0) [1]. While simpler benzylic alcohols are not reported in this context, the specific geometry of the 4-cyclopropylphenyl group is essential for the observed binding pose and inhibitory activity. This structural evidence demonstrates the compound's value in generating clinically relevant leads.

SGLT2 Inhibition Type 2 Diabetes Structural Biology

Enabling Chirality: Generation of Enantiopure Building Blocks

The benzylic alcohol center in (4-cyclopropylphenyl)methanol provides a prochiral handle that can be used to generate enantiomerically pure derivatives, such as (S)- or (R)-cyclopropyl(phenyl)methanol . In contrast, the simple achiral analog benzyl alcohol lacks this capability. The resulting chiral cyclopropylphenyl methanols are valuable for creating stereochemically complex and conformationally constrained molecules [1].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Potential Metabolic Advantage: Cyclopropyl as a Bioisostere

The cyclopropyl group is a well-established bioisostere for larger alkyl and aryl groups, often used to improve metabolic stability by shielding susceptible sites from cytochrome P450 enzymes. While direct data for (4-cyclopropylphenyl)methanol is absent, its inclusion in a family of patent-protected kinase inhibitors underscores its value in optimizing drug-like properties for challenging targets [1]. In contrast, simple benzyl alcohols are more prone to rapid oxidation.

Metabolic Stability Drug Design Bioisosterism

Regulatory and Procurement-Relevant Specifications

For industrial and pharmaceutical applications, (4-Cyclopropylphenyl)methanol is available with specified minimum purity levels, typically 98% . While many generic benzyl alcohol derivatives may lack rigorous quality documentation, established suppliers of (4-cyclopropylphenyl)methanol provide products that meet ISO certification standards, ensuring suitability for global pharmaceutical R&D and quality control requirements .

Quality Control Procurement Regulatory Compliance

(4-Cyclopropylphenyl)methanol: Optimal Application Scenarios Based on Quantitative Differentiation


Optimization of Lipophilicity and Permeability in CNS Drug Discovery

For programs targeting CNS indications, (4-cyclopropylphenyl)methanol is the preferred building block when the goal is to increase lipophilicity without adding polar surface area. Its XLogP3 of 2.1 and TPSA of 20.2 Ų, as compared to benzyl alcohol (LogP 1.1, TPSA 20.2 Ų) [1], make it an ideal fragment for improving blood-brain barrier penetration. This is a direct application of the quantitative data from Evidence Item 1, enabling medicinal chemists to fine-tune ADME properties in lead optimization.

Generation of Conformationally Constrained Chiral Intermediates

In asymmetric synthesis workflows, (4-cyclopropylphenyl)methanol should be procured when the creation of a new stereocenter is required. As outlined in Evidence Item 4, its prochiral benzylic alcohol center allows for the generation of enantiopure cyclopropylphenyl methanols . This is not possible with achiral analogs like benzyl alcohol. This scenario is critical for exploring stereospecific structure-activity relationships in hit-to-lead campaigns.

Design of Novel SGLT2 Inhibitors and Related Glucose-Lowering Agents

Research groups focusing on type 2 diabetes should prioritize (4-cyclopropylphenyl)methanol for generating analogs of advanced SGLT2 inhibitors. As demonstrated by the co-crystal structure of TA1887 (Evidence Item 3), the 4-cyclopropylphenylmethyl group is a validated pharmacophore for this target [2]. Its use provides a structurally informed starting point for medicinal chemistry, increasing the likelihood of identifying potent and selective candidates.

Synthesis of PAK/NAMPT Kinase Inhibitor Candidates for Oncology

For oncology programs investigating PAK or NAMPT inhibition, (4-cyclopropylphenyl)methanol is a relevant synthetic intermediate. Its cyclopropyl group is a key feature in a family of patent-protected kinase inhibitors [3]. Utilizing this building block allows for the rapid exploration of chemical space around a validated, privileged scaffold, streamlining the synthesis of novel anti-cancer agents as described in Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Cyclopropylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.